4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one
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Overview
Description
4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one is a heterocyclic compound that features a piperidine ring fused to an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one typically involves the reaction of piperidine derivatives with imidazolidinone precursors. One common method includes the cyclization of N-substituted piperidines with carbonyl-containing compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the imidazolidinone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as high-pressure reactors and automated systems, to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce reduced imidazolidinone derivatives .
Scientific Research Applications
4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-4-yl)imidazolidin-2-one: Similar in structure but lacks the dimethyl substitution.
4,4-Dimethyl-1-(piperidin-3-yl)imidazolidin-2-one: Similar but with a different substitution pattern on the piperidine ring.
Uniqueness
4,4-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
4,4-dimethyl-1-piperidin-4-ylimidazolidin-2-one |
InChI |
InChI=1S/C10H19N3O/c1-10(2)7-13(9(14)12-10)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3,(H,12,14) |
InChI Key |
AAWWONNXQSJUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)N1)C2CCNCC2)C |
Origin of Product |
United States |
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